5,8-Epoxyisoquinoline, 5,8-dihydro-
Description
5,8-Epoxyisoquinoline, 5,8-dihydro- is a bicyclic heterocyclic compound characterized by an oxygen bridge (epoxide) spanning the 5,8-positions of a partially hydrogenated isoquinoline backbone. This structural motif confers unique electronic and steric properties, making it a subject of interest in synthetic organic chemistry and materials science.
Properties
IUPAC Name |
11-oxa-4-azatricyclo[6.2.1.02,7]undeca-2(7),3,5,9-tetraene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c1-2-9-7-5-10-4-3-6(7)8(1)11-9/h1-5,8-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCRGTOBCMVWIAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2C3=C(C1O2)C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80390613 | |
| Record name | 5,8-Epoxyisoquinoline, 5,8-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80390613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40247-40-3 | |
| Record name | 5,8-Epoxyisoquinoline, 5,8-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80390613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural and synthetic differences between 5,8-Epoxyisoquinoline, 5,8-dihydro- and related compounds:
| Compound | Core Structure | Key Functional Groups | Molecular Formula | Molecular Weight | Synthetic Yield | Synthetic Solvent |
|---|---|---|---|---|---|---|
| 5,8-Epoxyisoquinoline, 5,8-dihydro- | Isoquinoline with 5,8-epoxide | Epoxide, aromatic N-heterocycle | C₁₀H₉NO | 159.185* | Not reported | Not specified |
| 5,8-Methanoquinoline, 5,8-dihydro- | Isoquinoline with 5,8-methano | Methano bridge, aromatic N | C₁₀H₉N | 143.185 | Not reported | Not specified |
| 5,6-Epoxy-5,6-dihydroquinoline (5S,6R) | Quinoline with 5,6-epoxide | Epoxide, fused bicyclic system | C₉H₇NO | 145.16 | Not reported | Not specified |
| 5,6,7,8-Tetrahydro-1-(...)isoquinoline (e.g., 4b, 4c) | Partially hydrogenated isoquinoline | Substituted aryl/pyridyl groups | Varies (e.g., C₂₉H₂₉N₂O) | Varies (e.g., 405.5) | 28–30% | Hexane/EtOAc mixtures |
*Calculated based on molecular formula from analogs in .
Key Observations:
Epoxide vs. Methano Bridge: The 5,8-epoxide group introduces polarity and reactivity (e.g., susceptibility to nucleophilic attack) compared to the non-polar methano bridge in 5,8-Methanoquinoline .
Ring Strain: The 5,8-epoxide likely imposes greater ring strain than the 5,6-epoxide in 5,6-Epoxy-5,6-dihydroquinoline due to the larger angle between the oxygen and adjacent carbons .
Hydrogenation State: Fully aromatic analogs (e.g., unhydrogenated isoquinolines) exhibit higher stability but reduced solubility compared to partially hydrogenated derivatives like 5,8-dihydro compounds .
Spectroscopic and Physicochemical Properties
- NMR Data: 5,8-Methanoquinoline, 5,8-dihydro-: ¹H-NMR signals for methano protons appear as multiplets between δ 2.5–3.5 ppm, while aromatic protons resonate at δ 6.5–7.5 ppm . Tetrahydroisoquinolines (e.g., 4b): Methyl groups in substituted aryl moieties (e.g., 4-methoxyphenyl in 4b) show singlets near δ 3.8 ppm, consistent with analogs in .
- IR and MS : Epoxide-containing compounds exhibit characteristic C-O-C stretching at ~1250 cm⁻¹ (IR) and molecular ion peaks matching their molecular weights (ESI-MS) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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